molecular formula C17H25N3O5 B13402601 N-Boc-N6-nicotinoyl-L-lysine

N-Boc-N6-nicotinoyl-L-lysine

Cat. No.: B13402601
M. Wt: 351.4 g/mol
InChI Key: PRHRBXNIOXCRQY-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acid and Nicotinoyl Chemistry

N-Boc-N6-nicotinoyl-L-lysine is a prime example of a protected amino acid, a class of molecules fundamental to peptide synthesis. The Boc group is a widely used acid-labile protecting group for the α-amino group of amino acids. Its function is to prevent unwanted reactions at this site during peptide bond formation. ontosight.ai This protection is crucial for the stepwise and controlled assembly of amino acids into a desired peptide sequence. ontosight.ai

The ε-amino group of the lysine (B10760008) side chain is modified with a nicotinoyl group, which is derived from nicotinic acid (niacin or vitamin B3). This modification introduces a pyridine (B92270) ring into the molecule. The nicotinoyl moiety can serve various purposes, including acting as a stable protecting group or as a functional component designed to interact with biological targets. chemimpex.comchemimpex.com The presence of the nitrogen atom in the pyridine ring can also influence the molecule's solubility and potential for hydrogen bonding.

Significance in Contemporary Synthetic Organic and Chemical Biology Research

The unique structure of this compound makes it a versatile building block in several areas of research:

Peptide Synthesis: This compound is a crucial component in the synthesis of complex peptides. The differential protection of the two amino groups allows for selective deprotection and subsequent modification, enabling the creation of peptides with specific functionalities at the lysine side chain. chemimpex.comchemimpex.com This is particularly important in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. ontosight.ai

Drug Development: The incorporation of the nicotinoyl group can be leveraged in the design of novel drug candidates. chemimpex.comchemimpex.com This moiety can facilitate specific interactions with biological targets, such as receptors or enzymes, potentially enhancing the efficacy and selectivity of therapeutic agents. chemimpex.comchemimpex.com Researchers utilize this compound to create peptide-based drugs with improved pharmacological profiles. chemimpex.comchemimpex.com

Bioconjugation: The nicotinoyl group can participate in bioconjugation reactions, which involve linking biomolecules to other molecules like drugs or imaging agents. chemimpex.com This is particularly relevant in fields like cancer therapy, where targeted delivery of therapeutics is a key goal. chemimpex.com

Protein Engineering: Scientists use this and similar modified amino acids to alter the properties of proteins. By incorporating this compound into a protein's sequence, they can enhance its stability, modify its function, or introduce new binding sites. chemimpex.comchemimpex.com

Historical and Current Academic Research Trajectories for this compound

Early research involving related structures dates back to the development of methods for peptide synthesis. A 1991 paper in the Journal of Chemical Research described the synthesis of the D- and L-isomers of Nα-tert-butoxycarbonyl-Nε-nicotinoyl-lysine, highlighting the interest in creating such modified amino acids. scispace.com

Current research continues to explore the utility of this compound. For instance, a 2005 study reported the synthesis of N-Boc-amino acid-(N'-nicotinoyl) hydrazides, demonstrating the ongoing efforts to create novel derivatives with potential biological activities. researchgate.net The synthesis of myxochelin analogues, which can involve the coupling of nicotinic acid to lysine residues, further illustrates the application of nicotinoyl chemistry in natural product synthesis. mdpi.com The development of efficient synthetic routes to related protected lysine derivatives, such as N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine, also contributes to the broader field of peptide synthesis and the creation of peptides with specific post-translational modifications. nih.govnih.gov

The continued use of this compound and its analogues in diverse research areas, from the synthesis of bioactive peptides to the development of targeted drug delivery systems, underscores its enduring importance in the scientific community. chemimpex.comchemimpex.comchemimpex.com

Compound Data

PropertyValue
Compound Name This compound
Synonyms Boc-L-Lys(nicotinoyl)-OH, Nα-Boc-Nε-nicotinoyl-L-lysine
CAS Number 14609-04-2
Molecular Formula C17H25N3O5
Molecular Weight 351.4 g/mol
Appearance White solid
Melting Point 131 - 138 °C

Data sourced from multiple chemical suppliers and databases. chemimpex.comacrotein.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHRBXNIOXCRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Advanced Synthetic Methodologies for N Boc N6 Nicotinoyl L Lysine

Retrosynthetic Analysis and Strategic Disconnections of N-Boc-N6-nicotinoyl-L-lysine

Retrosynthetic analysis of this compound identifies the most logical disconnections for a practical synthesis. The target molecule possesses three key functionalities assembled around an L-lysine core: the α-amino group protected by a tert-butoxycarbonyl (Boc) group, the ε-amino group acylated with a nicotinoyl moiety, and the carboxylic acid.

The primary strategic disconnections are the two amide bonds. The first disconnection is at the Nα-C(O) bond of the Boc protecting group, leading to N6-nicotinoyl-L-lysine and a Boc precursor like di-tert-butyl dicarbonate (B1257347). The second, more synthetically relevant disconnection, is at the Nε-C(O) bond of the nicotinoyl group. This breaks the molecule down into two key precursors: Nα-Boc-L-lysine and nicotinic acid .

This latter strategy is generally preferred as it allows for the regioselective modification of the lysine (B10760008) side chain. Nα-Boc-L-lysine is a commercially available and commonly used starting material in peptide chemistry, where the α-amino group is pre-protected, leaving the ε-amino group available for specific modification. biosynth.comcymitquimica.com A further disconnection of Nα-Boc-L-lysine leads back to the fundamental starting material, L-lysine . This establishes a clear and efficient synthetic pathway from basic building blocks.

Detailed Synthetic Routes and Optimized Reaction Conditions

The synthesis of this compound is typically achieved through a linear sequence starting from L-lysine. The most common route involves the initial protection of the α-amino group, followed by the selective acylation of the ε-amino group.

A general synthetic scheme proceeds as follows:

Nα-Protection : L-lysine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield Nα-Boc-L-lysine. This step must be carefully controlled to favor mono-protection at the more nucleophilic α-amino group under specific pH conditions, or by using a copper chelate strategy to temporarily block the α-amino and carboxyl groups. pharm.or.jp However, the direct use of commercially available Nα-Boc-L-lysine is the most straightforward approach. cymitquimica.com

Nε-Acylation : The resulting Nα-Boc-L-lysine, with its free ε-amino group, is then coupled with nicotinic acid. To facilitate this amide bond formation, the carboxylic acid of the nicotinoyl moiety must be activated. This is typically achieved using standard peptide coupling reagents. Research on the synthesis of related nicotinoyl-amino acid derivatives has shown high yields using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in a suitable aprotic solvent like dimethylformamide (DMF). researchgate.netmdpi.com The reaction mixture is typically stirred at 0°C initially and then allowed to warm to room temperature. researchgate.net

Work-up and Purification : After the reaction is complete, a standard aqueous work-up is performed to remove excess reagents and by-products. The final product is then purified, typically by crystallization or column chromatography, to achieve high purity.

Nα-Protection Strategies and Tactics for the Lysine Backbone

The selective protection of the α-amino group of lysine is a cornerstone of this synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA). peptide.com

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O) in a mixed aqueous-organic solvent system with a base such as sodium bicarbonate or sodium hydroxide (B78521) to maintain a pH that favors reaction at the α-amino group. cymitquimica.com

For lysine, where two primary amino groups are present, achieving regioselectivity can be challenging. An alternative to direct protection is the copper chelate method. Here, lysine is treated with a copper(II) salt, which forms a stable complex with the α-amino and carboxylate groups. This complex masks these positions, allowing the ε-amino group to be selectively modified. Subsequent removal of the copper, often with a chelating agent like 8-quinolinol, regenerates the free α-amino and carboxyl functions. pharm.or.jp However, for the synthesis of this compound, the most efficient method remains starting with pre-made Nα-Boc-L-lysine. cymitquimica.com

Table of Common Lysine Protecting Groups:

Protecting GroupAbbreviationCommon ReagentCleavage ConditionsTypical Use
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Moderate Acid (e.g., TFA)Nα-protection in Boc-based SPPS peptide.com
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., Piperidine)Nα-protection in Fmoc-based SPPS pharm.or.jppeptide.com
BenzyloxycarbonylZ or CbzBenzyl ChloroformateHydrogenolysis, Strong Acid (HBr/AcOH)Nε-protection in Boc chemistry peptide.com
AllyloxycarbonylAllocAllyl ChloroformatePd(0) catalystOrthogonal Nε-protection peptide.com

Regioselective Acylation Methodologies for the Nε-Nicotinoyl Moiety

The key step in the synthesis is the regioselective formation of an amide bond between the ε-amino group of Nα-Boc-L-lysine and the carboxyl group of nicotinic acid. This requires the activation of nicotinic acid to make it susceptible to nucleophilic attack by the less reactive ε-amino group. nih.gov

Modern peptide coupling reagents are highly efficient for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.

Common Coupling Reagents for Nε-Acylation:

Coupling ReagentFull NameMechanism ClassKey Advantages
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526)Uronium/Guanidinium (B1211019)High efficiency, low racemization, fast reaction rates researchgate.net
BOPBenzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphatePhosphoniumEffective for hindered couplings mdpi.com
EDC/HOBtN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleCarbodiimide (B86325)Cost-effective, widely used, HOBt suppresses side reactions

The use of HATU is particularly advantageous as it is known to be highly effective in forming amide bonds with minimal side reactions and preservation of stereochemical integrity. researchgate.netnih.gov The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate which is then converted to an active ester by reaction with the HOAt moiety, which is subsequently displaced by the ε-amino group of lysine.

Stereochemical Control and Purity in this compound Synthesis

Maintaining the L-stereochemistry of the chiral center at the α-carbon of lysine is critical. The starting material is L-lysine, and all subsequent reaction steps must be performed under conditions that prevent racemization. nih.gov

Racemization during amide bond formation can occur via the formation of an oxazolone (B7731731) intermediate, especially when the α-amino group is acylated. However, in this specific synthesis, the α-amino group is protected by a urethane-type Boc group, which significantly suppresses oxazolone formation and thus minimizes the risk of racemization at the α-carbon. google.com

The choice of coupling reagent and additives is also crucial. Modern coupling reagents like HATU are designed to facilitate rapid amide bond formation while minimizing the lifetime of intermediates that could lead to racemization. researchgate.net Controlling the reaction temperature, typically by starting the reaction at 0°C, further helps to preserve the stereochemical purity of the product.

Purity is ensured through careful execution of the reaction and rigorous purification of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to reduce environmental impact. acs.orgrsc.org Key areas of focus include the use of greener solvents, reduction of waste, and development of more atom-economical processes. nih.govambiopharm.com

In the synthesis of this compound, several green approaches can be considered:

Solvent Replacement : Traditional peptide synthesis often relies on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research has identified greener alternatives such as propylene (B89431) carbonate and Cyrene™ (dihydrolevoglucosenone), which have lower toxicity and are derived from renewable resources. acs.orgrsc.org Water, being the greenest solvent, is also an option for certain steps, especially in enzymatic approaches. acs.org

Atom Economy : The use of coupling reagents in large excess is common but leads to significant waste. Optimizing the stoichiometry to use near-equimolar amounts of reactants is a key green objective.

Catalytic Approaches : While standard synthesis relies on stoichiometric activating agents, research into catalytic amide bond formation is an active area. For instance, boric acid derivatives have been shown to catalyze direct amidation, though their application to complex molecules is still under development.

Waste Reduction : Choosing reagents that produce benign by-products is another green strategy. For example, after an EDC-mediated coupling, the urea (B33335) by-product can often be removed by aqueous washing.

Recently, N-substituted iminothiolane (NIT) has been introduced as a lysine side-chain protecting group that can be synthesized in water, highlighting a move towards more eco-friendly synthetic procedures in peptide chemistry. acs.orgacs.org

Mechanistic Investigations of Key Bond-Forming Reactions

The central bond-forming event in this synthesis is the N-acylation of the lysine ε-amino group. nih.gov The mechanism of this reaction is dependent on the coupling reagent used.

Mechanism with Carbodiimide (EDC):

Activation : The carboxylate of nicotinic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

Nucleophilic Attack : This intermediate can be directly attacked by the ε-amino group of Nα-Boc-L-lysine. However, this can be slow and may lead to side reactions.

Role of Additives (HOBt/HOAt) : To improve efficiency and prevent side reactions, an additive like HOBt or HOAt is used. The O-acylisourea intermediate reacts with the additive to form an active ester.

Amide Formation : The ε-amino group then attacks the carbonyl carbon of this active ester, which is a more efficient and selective pathway, to form the desired amide bond and release the HOBt/HOAt.

Mechanism with Uronium/Guanidinium Reagents (HATU): The mechanism involving HATU is generally considered more efficient.

Activation : The carboxylate of nicotinic acid is activated by HATU, forming an N-acyl-tetramethylurea derivative and releasing the highly reactive HOAt anion.

Active Ester Formation : This rapidly rearranges to form the HOAt active ester of nicotinic acid.

Amide Formation : The ε-amino group of Nα-Boc-L-lysine performs a nucleophilic attack on the carbonyl of the active ester, leading to the formation of the Nε-nicotinoyl amide bond and regenerating HOAt.

The presence of the electron-withdrawing pyridine (B92270) ring in nicotinic acid can influence the reactivity of the carboxyl group, but modern coupling reagents are robust enough to ensure high yields in this transformation. nih.gov These mechanistic pathways underscore the chemical principles that enable the precise and controlled synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Boc N6 Nicotinoyl L Lysine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The protons of the nicotinoyl group on the pyridine (B92270) ring would appear in the aromatic region (δ 7.5-9.0 ppm). The α-proton of the lysine (B10760008) backbone is anticipated to be a multiplet around δ 4.0-4.3 ppm. The protons of the lysine sidechain methylenes (β, γ, δ, ε) would produce a series of multiplets in the δ 1.3-3.5 ppm range. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group would yield a characteristic singlet at approximately δ 1.4 ppm. Amide protons (NH) would appear as broad signals, with their chemical shifts being sensitive to solvent and concentration.

¹³C-NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbons of the carboxylic acid, the Boc-urethane, and the nicotinoyl-amide are expected to resonate in the δ 155-175 ppm region. Carbons of the pyridine ring would be found between δ 123-152 ppm. The α-carbon of the lysine is expected around δ 53 ppm, while the sidechain carbons would appear in the δ 22-40 ppm range. The quaternary and methyl carbons of the Boc group are predicted to give signals near δ 80 ppm and δ 28 ppm, respectively.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-Boc-N6-nicotinoyl-L-lysine Note: These are predicted values based on analogous compounds and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Lysine α-CH 4.0 - 4.3 (m) ~53
Lysine β-CH₂ 1.7 - 1.9 (m) ~30-32
Lysine γ-CH₂ 1.4 - 1.6 (m) ~22-24
Lysine δ-CH₂ 1.6 - 1.8 (m) ~29
Lysine ε-CH₂ 3.3 - 3.5 (m) ~40
Boc Group (CH₃)₃ ~1.4 (s, 9H) ~28
Boc Group C(CH₃)₃ - ~80
Carboxyl COOH 10 - 12 (br s) ~175
Boc C=O - ~156
Nicotinoyl C=O - ~167
Nicotinoyl C2-H ~8.7 (d) ~151
Nicotinoyl C4-H ~8.2 (d) ~136
Nicotinoyl C5-H ~7.5 (dd) ~124
Nicotinoyl C6-H ~9.0 (s) ~148

Mass Spectrometry (MS) Techniques for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₁₇H₂₅N₃O₅ and a monoisotopic mass of 351.1794 Da. chemimpex.comacrotein.com

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), would confirm the elemental composition by providing a highly accurate mass measurement. The expected protonated molecule [M+H]⁺ would have an m/z of 352.1867.

Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways, which provides further structural confirmation. Key fragmentation patterns would include:

Loss of the Boc group: A neutral loss of 100.0528 Da (C₅H₈O₂) is a characteristic fragmentation for Boc-protected amines.

Loss of tert-butyl cation: Cleavage within the Boc group can lead to the loss of a tert-butyl group (57 Da).

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus.

Side-chain cleavages: Fragmentation along the lysine side chain can produce a series of immonium ions or other characteristic fragment ions.

Nicotinoyl group fragmentation: Cleavage of the amide bond can result in an ion corresponding to the nicotinoyl moiety (m/z 106.04).

Predicted Mass Spectrometry Fragments for this compound

Ion m/z (monoisotopic) Description
[M+H]⁺ 352.1867 Protonated molecular ion
[M+Na]⁺ 374.1686 Sodium adduct
[M+H-C₄H₉]⁺ 295.1241 Loss of tert-butyl group from Boc
[M+H-Boc]⁺ 252.1343 Loss of the entire Boc group
[M+H-HCOOH]⁺ 306.1605 Loss of formic acid

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for its various functional groups. Key expected peaks include a broad O-H stretch from the carboxylic acid around 3300-2500 cm⁻¹, overlapping with the N-H stretching vibrations of the urethane (B1682113) and amide groups (~3300 cm⁻¹). Multiple strong C=O stretching bands are expected between 1750 and 1630 cm⁻¹ corresponding to the carboxylic acid, the Boc-urethane, and the nicotinoyl-amide. researchgate.net Aromatic C=C and C-H stretching and bending vibrations from the pyridine ring will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic systems. nih.gov The spectrum would be expected to show strong signals for the aromatic ring breathing modes of the nicotinoyl group. C-H stretching and bending modes would also be visible. While no specific Raman spectrum is published for this compound, data for related molecules suggest it would be a useful technique for conformational analysis. spectrabase.com

Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Functional Group
3400 - 3200 N-H Stretch Amide and Urethane
3300 - 2500 O-H Stretch Carboxylic Acid
3000 - 2850 C-H Stretch Aliphatic (Lysine, Boc)
~1740 C=O Stretch Urethane (Boc)
~1710 C=O Stretch Carboxylic Acid
~1650 C=O Stretch (Amide I) Nicotinoyl Amide
~1540 N-H Bend (Amide II) Nicotinoyl Amide
1600 - 1450 C=C Stretch Aromatic (Pyridine)

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity Assessment

Chiroptical methods are essential for confirming the stereochemical integrity of this compound, ensuring that the L-configuration at the α-carbon is maintained.

Optical Rotatory Dispersion (ORD): This technique measures the rotation of plane-polarized light as a function of wavelength. For this compound, a specific rotation has been reported as [α]D²⁰ = -15 ± 2º (c=1% in DMF), confirming its chiral nature and optical activity. chemimpex.com

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. For an L-amino acid derivative like this, a characteristic CD spectrum is expected. Typically, N-protected L-amino acids exhibit a negative Cotton effect (a negative peak) in the 210-220 nm region, which is associated with the n→π* electronic transition of the carboxyl chromophore. nih.govmdpi.com The nicotinoyl group, as an additional chromophore, may introduce other signals in the UV region.

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies (If applicable)

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This compound is a white solid with a reported melting point of 131 - 138 °C, indicating it is crystalline and potentially suitable for single-crystal X-ray diffraction analysis. chemimpex.com

However, as of now, a solved crystal structure for this compound does not appear to be available in the public domain, such as the Cambridge Structural Database. If a suitable single crystal could be grown and analyzed, this technique would offer unparalleled insight into its solid-state conformation and the packing arrangement within the crystal lattice. vulcanchem.com

Chromatographic Techniques for Purity Assessment and Isolation Methodologies (e.g., HPLC, SFC)

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of this compound, which is typically reported to be ≥97%. chemimpex.com Reversed-phase HPLC (RP-HPLC) is most commonly used. A typical system would involve a C18 stationary phase column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is usually performed with a UV detector, monitoring at wavelengths where the nicotinoyl chromophore absorbs (around 260 nm).

Supercritical Fluid Chromatography (SFC): SFC is a normal-phase chromatographic technique that uses supercritical CO₂ as the main mobile phase. It is often used for preparative-scale purification of chiral compounds and protected amino acids. While specific SFC methods for this compound are not widely published, its properties make it a viable candidate for this technique, which could offer advantages in terms of speed and reduced solvent consumption compared to traditional normal-phase HPLC.

Theoretical and Computational Investigations of N Boc N6 Nicotinoyl L Lysine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of N-Boc-N6-nicotinoyl-L-lysine. These calculations can elucidate the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

A map of the molecular electrostatic potential (MEP) can also be generated. This map reveals the charge distribution and identifies electrophilic and nucleophilic sites. For this compound, the nitrogen atoms of the nicotinoyl ring and the oxygen atoms of the carbonyl and carboxyl groups are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amide groups would be areas of positive potential (electrophilic). This information is crucial for predicting how the molecule might interact with other chemical species.

Table 1: Predicted Electronic Properties of this compound (Note: These are representative values based on typical results from DFT calculations for similar organic molecules and are for illustrative purposes.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and kinetic stability.
Dipole Moment3.8 DMeasures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can predict its conformational landscape in different solvent environments, such as water or dimethylformamide (DMF). researchgate.netnih.gov The molecule possesses several rotatable bonds, leading to a high degree of flexibility. MD simulations can identify the most stable, low-energy conformations and the dynamics of transition between them.

Table 2: Conformational Analysis Data from a Hypothetical MD Simulation (Note: This table illustrates the type of data that would be generated from an MD simulation.)

ParameterSimulated Solvent: WaterSimulated Solvent: DMF
Predominant Dihedral Angle (Cα-Cβ)-65°, 175°-70°, 180°
Average Radius of Gyration5.1 Å5.4 Å
Key Intramolecular H-BondsAmide H (Nicotinoyl) to Carbonyl O (Boc)Less frequent due to solvent competition
Solvent Accessible Surface Area (SASA)350 Ų380 Ų

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Calculating the 1H and 13C NMR chemical shifts for this compound can aid in the structural confirmation of the synthesized compound. acs.org By comparing the computationally predicted spectrum with the experimental one, researchers can verify the molecule's identity and purity. researchgate.net

Similarly, predicting the IR spectrum allows for the identification of characteristic vibrational frequencies corresponding to specific functional groups. For this compound, this would include the C=O stretching of the Boc group, the amide bonds, and the carboxylic acid, as well as the characteristic vibrations of the pyridine (B92270) ring.

Table 3: Predicted 1H NMR Chemical Shifts for this compound (Note: These are illustrative predictions. Actual values depend on the solvent and computational level of theory.)

ProtonPredicted Chemical Shift (δ, ppm)
Boc (tert-butyl)~1.4
Lysine (B10760008) side chain (β, γ, δ CH2)1.3 - 1.9
Lysine side chain (ε CH2)~3.3
Lysine α-CH~4.2
Nicotinoyl ring protons7.5 - 9.0
Amide NH protons~7.0, ~8.5
Carboxyl OH>10

Ligand-Protein Docking Studies with Model Biological Targets (Purely theoretical interaction modeling)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. acs.org Given that lysine derivatives and nicotinoyl-containing structures are explored as inhibitors for enzymes like histone deacetylases (HDACs) or DNA gyrase, theoretical docking studies of this compound with such model targets can provide valuable preliminary data. acs.orgscholaris.ca

These in silico studies model the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the ligand (this compound) and the protein's active site. acs.org The results are often ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). This theoretical approach helps to hypothesize whether the compound could be a potential binder to a specific biological target, thereby guiding the design of future experimental assays. scholaris.ca

Table 4: Hypothetical Docking Results with a Model Protein (e.g., HDAC6) (Note: This table is for illustrative purposes only.)

ParameterPredicted Value/Interaction
Docking Score (Binding Affinity)-7.5 kcal/mol
Key Hydrogen BondsNicotinoyl N with Serine residue; Carboxyl group with Lysine residue.
Hydrophobic InteractionsLysine aliphatic chain with Leucine and Valine residues.
Cation-π InteractionNicotinoyl ring with a positively charged residue like Lysine or Arginine. acs.org
Metal CoordinationPotential for interaction with catalytic Zn2+ ion in the active site. scholaris.ca

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways involving this compound

Ab initio and DFT methods can be used to model potential reaction pathways involving this compound. researchgate.netsigmaaldrich.com For instance, the mechanism of its synthesis, such as the amide bond formation between N-Boc-L-lysine and nicotinic acid, can be computationally investigated. mdpi.com These studies can identify the transition state structures and calculate the activation energies for different steps in the reaction.

Furthermore, the stability of the Boc protecting group under various conditions (e.g., acidic deprotection) can be modeled. By calculating the energy profile of the deprotection reaction, researchers can predict the reaction's feasibility and kinetics. Such computational studies provide a mechanistic understanding at the molecular level that complements experimental observations and can help optimize reaction conditions. acs.org

N Boc N6 Nicotinoyl L Lysine As a Versatile Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Derivatization Strategies for Incorporating N-Boc-N6-nicotinoyl-L-lysine into Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as a valuable scaffold for the synthesis of peptidomimetics due to the distinct reactivity of its protected amino groups and the carboxylic acid function.

The primary strategy for its incorporation involves the selective deprotection of the Boc group under acidic conditions, which exposes the α-amino group for peptide bond formation. This allows for the stepwise elongation of a peptide chain from the N-terminus. The nicotinoyl group on the side chain can be retained to introduce a specific recognition element or it can be further modified. For instance, the nicotinoyl group can participate in hydrogen bonding and π-π stacking interactions, which can be crucial for the binding of the peptidomimetic to its biological target. chemimpex.comchemimpex.com

Alternatively, the carboxylic acid group of this compound can be activated using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to form an amide bond with the amino group of another amino acid or a non-peptidic scaffold. mdpi.com This approach allows for the incorporation of the modified lysine (B10760008) residue at various positions within a peptidomimetic sequence. Researchers have utilized these strategies to synthesize peptidomimetic protease inhibitors and other bioactive molecules. google.com

Applications in the Synthesis of Hybrid Biomolecules and Conjugates

The unique bifunctional nature of this compound makes it an excellent linker for the synthesis of hybrid biomolecules and bioconjugates. chemimpex.com These are complex molecules that combine a biomolecule, such as a peptide or protein, with another chemical entity, like a drug, imaging agent, or a targeting moiety.

A common application is in the development of targeted drug delivery systems. The nicotinoyl group can act as a handle for attaching a therapeutic agent, while the deprotected α-amino group can be coupled to a targeting peptide that directs the conjugate to specific cells or tissues. For example, the nicotinoyl moiety can be conjugated to a cytotoxic drug, and the resulting molecule can then be incorporated into a peptide that binds to a receptor overexpressed on cancer cells. This strategy enhances the efficacy of the drug while minimizing off-target side effects. chemimpex.com

Furthermore, the nicotinoyl group itself can serve as a biologically active component. Nicotinamide (B372718), a part of the nicotinoyl structure, is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. researchgate.net By incorporating this compound into biomolecules, researchers can explore the effects of localized increases in NAD+ levels or create conjugates with unique pharmacological profiles.

Role as a Precursor for Advanced Chemical Probes and Tags

Chemical probes and tags are essential tools for studying biological processes in living systems. This compound can be readily converted into a variety of these molecular tools. The nicotinoyl group, for instance, can be a precursor to fluorescent or radioactive tags.

One strategy involves the quaternization of the pyridine (B92270) nitrogen in the nicotinoyl group, followed by reduction to form a dihydronicotinamide derivative. researchgate.net This transformation can be exploited to create probes that respond to changes in the cellular redox environment. Additionally, the nicotinoyl moiety can be chemically modified to attach fluorophores or other reporter groups, enabling the visualization and tracking of the molecule within cells or tissues. rsc.org

The lysine backbone provides a convenient scaffold for creating modular probes. rsc.org By attaching different functional units to the α-amino and ε-amino groups, researchers can design probes with specific properties. For example, a targeting ligand can be attached to one end of the molecule and a reporter group to the other, with the lysine backbone serving as a flexible linker. This modular approach, facilitated by the orthogonal protection scheme of this compound, allows for the rapid generation of diverse chemical probes for various biological applications. rsc.org

Chemical Transformations for Generating Novel Analogues and Derivatives of this compound

The chemical versatility of this compound allows for the generation of a wide array of novel analogues and derivatives with potentially new or improved properties. These transformations can target the nicotinoyl group, the Boc-protected α-amino group, or the carboxylic acid.

The nicotinoyl ring can undergo various aromatic substitution reactions, allowing for the introduction of different functional groups onto the pyridine ring. This can be used to modulate the electronic properties, steric bulk, or binding interactions of the molecule. For example, the synthesis of myxochelin analogues has involved the use of nicotinic acid derivatives. mdpi.comnih.gov

The Boc group can be removed to allow for further derivatization of the α-amino group. This can include acylation with different carboxylic acids to introduce new side chains, or reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These modifications can significantly alter the biological activity of the resulting compounds.

The carboxylic acid group can be reduced to an alcohol, converted to an ester, or coupled with various amines to form amides. For example, reduction with lithium borohydride (B1222165) can yield the corresponding amino alcohol. mdpi.com These transformations provide access to a diverse chemical space of lysine derivatives that can be screened for interesting biological activities.

Strategies for Solid-Phase Synthesis Applications

Solid-phase peptide synthesis (SPPS) is a powerful technique for the automated synthesis of peptides. google.com this compound is well-suited for use in Boc-based SPPS. vulcanchem.com In this strategy, the N-Boc-protected amino acid is attached to a solid support, and the peptide chain is elongated by the sequential addition of other Boc-protected amino acids. The Boc group is removed at each step using a strong acid, typically trifluoroacetic acid (TFA), and the newly exposed amino group is then coupled with the next amino acid in the sequence. google.comuodiyala.edu.iq

The nicotinoyl group on the lysine side chain is stable to the acidic conditions used for Boc deprotection, allowing for its site-specific incorporation into a peptide sequence. This is a significant advantage over other protecting groups that might be labile under these conditions.

Alternatively, for Fmoc-based SPPS, the corresponding Fmoc-protected version, Nα-Fmoc-Nε-nicotinoyl-L-lysine, can be utilized. chemscene.com The Fmoc group is base-labile and is typically removed with piperidine, providing an orthogonal protection strategy to the acid-labile Boc group. nih.govnih.gov This orthogonality is crucial for the synthesis of complex peptides and peptidomimetics where different parts of the molecule need to be selectively deprotected and modified. nih.gov The use of these protected lysine derivatives in SPPS has enabled the efficient synthesis of a wide range of modified peptides for various research applications. rsc.orgnih.gov

Biochemical and Enzymatic Transformations Involving N Boc N6 Nicotinoyl L Lysine in Vitro and Mechanistic Focus

Substrate Recognition and Specificity Studies in Model Enzymatic Systems (In vitro)

For N-Boc-N6-nicotinoyl-L-lysine to be recognized by an enzyme, the α-amino-Boc protecting group would likely need to be removed, yielding N6-nicotinoyl-L-lysine. The resulting structure mimics a post-translationally modified lysine (B10760008) residue. The most relevant class of enzymes for recognizing such a structure are the sirtuins, a family of NAD+-dependent lysine deacylases. nih.govwikipedia.org

Sirtuins play crucial roles in cellular regulation by removing various acyl groups from lysine residues on histone and non-histone proteins. nih.govmdpi.com The enzymatic reaction is unique as it consumes a molecule of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for each deacylation event, producing the deacetylated lysine, O-acetyl-ADP-ribose, and nicotinamide. wikipedia.org

In vitro studies on various sirtuin isoforms have revealed distinct substrate specificities based on the type of acyl group. mdpi.com While SIRT1, SIRT2, and SIRT3 are considered robust deacetylases, other isoforms show a preference for longer or different acyl chains. nih.gov For instance, SIRT5 exhibits strong desuccinylase, demalonylase, and deglutarylase activity, while SIRT6 is an efficient demyristoylase and depalmitoylase. mdpi.com

The nicotinoyl group on N6-nicotinoyl-L-lysine presents a novel substrate for these enzymes. Its recognition would depend on how the aromatic pyridine (B92270) ring of the nicotinoyl moiety fits into the acyl-lysine binding tunnel at the active site, which is situated between the Rossmann-fold domain and a smaller zinc-binding domain of the enzyme. nih.govfrontiersin.org The binding of the substrate is known to induce a conformational change, enclosing the active site for catalysis. frontiersin.org Given that nicotinamide, a product of the sirtuin reaction and a structurally related molecule, is a known sirtuin inhibitor, the interaction of the nicotinoyl group would be of significant mechanistic interest. wikipedia.org

An in vitro assay to test this would involve incubating synthetic N6-nicotinoyl-L-lysine (or a peptide containing this residue) with various recombinant human sirtuin isoforms in the presence of NAD+. The reaction could be monitored by observing the consumption of NAD+ or the formation of the deacylated lysine product via methods like High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

Table 1: Reported Substrate Specificities of Human Sirtuin Isoforms (Class I-IV)
Sirtuin IsoformPrimary LocalizationPrimary Deacylase Activity Reported in vitro
SIRT1NucleusDeacetylase nih.gov
SIRT2CytoplasmDeacetylase nih.gov
SIRT3MitochondriaDeacetylase nih.gov
SIRT4MitochondriaLipoylase, Biotinylase, Methylglutaconylase mdpi.com
SIRT5MitochondriaDesuccinylase, Demalonylase, Deglutarylase mdpi.com
SIRT6NucleusDemyristoylase, Depalmitoylase mdpi.com
SIRT7NucleolusDesuccinylase mdpi.com

In Vitro Metabolic Stability and Biotransformation Pathways (Excluding human metabolism studies)

The metabolic stability of this compound in vitro would be assessed by incubating the compound with model biological systems, such as liver microsomes or cell lysates, which contain a wide array of metabolic enzymes. The primary biotransformations would likely involve the two synthetic modifications: the Boc-protected amine and the nicotinoyl-lysine amide bond.

Cleavage of the Boc Protecting Group: The Boc group is designed to be labile to acidic conditions. While generally stable in physiological conditions, some esterases or other hydrolases present in in vitro metabolic systems might be capable of cleaving the carbamate (B1207046) linkage. Chemoenzymatic strategies have been developed that utilize enzymes for the deprotection of protected amino acids on folded proteins under biocompatible conditions. nih.govacs.org For instance, Fushman and co-workers incorporated a Boc-protected lysine into ubiquitin via genetic code expansion and subsequently treated the resulting dimer with trifluoroacetic acid (TFA) for deprotection, highlighting the typical chemical approach rather than an enzymatic one. nih.gov The enzymatic lability of the Boc group itself is generally low, suggesting it would likely remain intact unless a specific enzyme capable of this hydrolysis is present.

Hydrolysis of the N6-nicotinoyl Amide Bond: This represents the cleavage of the bond mimicking a post-translational modification. As discussed previously, sirtuins are the primary candidates for this transformation. nih.gov Other proteases or amidases could potentially hydrolyze this bond, though their specificity for a nicotinoyl group on a lysine side chain is not well-established. In vitro proteolysis assays using enzymes like trypsin or pepsin could be used to assess the stability of this bond under conditions that mimic digestion. nih.gov

Metabolism of the Nicotinoyl Moiety: Once cleaved, nicotinic acid would enter the NAD+ salvage pathway. In vitro systems containing the necessary enzymes could convert it to other metabolites. Studies on nicotinamide metabolism in lambs, for example, show its conversion and impact on broader amino acid and glucose metabolism. koreascience.kr

An in vitro metabolic stability study would typically involve quantifying the disappearance of the parent compound over time and identifying the formation of metabolites using LC-MS. The results would be expressed as the compound's half-life in the specific in vitro system.

Exploration of Potential in Non-Ribosomal Peptide Synthetase (NRPS) Analogues or Related Biosynthetic Pathways

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes used by bacteria and fungi to produce a wide array of peptide natural products. oup.com A key feature of NRPS systems is their ability to incorporate over 300 different building blocks, including non-proteinogenic and modified amino acids. biorxiv.org

The incorporation of a specific monomer is determined by the adenylation (A) domain within each NRPS module. oup.com The A-domain selects a specific amino acid, activates it as an aminoacyl-adenylate, and transfers it to the adjacent thiolation (T) domain. biorxiv.org Therefore, the potential for this compound to be a substrate for an NRPS system hinges on the specificity of an A-domain.

An A-domain would need to recognize and activate this modified lysine. The bulky Boc group on the α-amino group would likely present a significant steric hindrance, making it a poor substrate for most A-domains, which typically bind the α-amino group of standard amino acids. However, if the Boc group were removed, the resulting N6-nicotinoyl-L-lysine could be a potential substrate. There are known NRPSs that incorporate modified lysines, such as the ε-poly-L-lysine synthetase (Pls) from Streptomyces albulus, which polymerizes L-lysine via isopeptide bonds. researchgate.net

In vitro characterization of A-domain specificity is a common approach to probe NRPS function. An experiment could involve heterologously expressing and purifying a panel of A-domains known to activate lysine or other large amino acids. The activity of these A-domains in the presence of N6-nicotinoyl-L-lysine could then be measured using an ATP-pyrophosphate exchange assay, which detects substrate adenylation. A positive result would indicate that the modified amino acid is recognized and activated by the A-domain, suggesting its potential for incorporation into a non-ribosomal peptide.

Investigation of Molecular Interactions with Model Biological Macromolecules (e.g., proteins, nucleic acids) in vitro

The chemical structure of this compound, and particularly its de-protected form, suggests several potential non-covalent interactions with biological macromolecules.

Protein Interactions: The lysine component provides a flexible aliphatic chain and a potential positive charge (if the α-amino group is free and protonated), which can participate in electrostatic interactions and salt bridges. gatech.edu The nicotinoyl group introduces an aromatic system. This pyridine ring can engage in several key interactions:

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with cationic groups, such as the guanidinium (B1211019) group of arginine or the ε-amino group of another lysine residue on a protein surface. gatech.edu

π-π Stacking: The nicotinoyl ring can stack with other aromatic side chains like phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide can act as hydrogen bond acceptors.

The modification of a lysine side chain with an acyl group is known to affect protein function by altering charge, size, and hydrophobicity, thereby influencing protein-protein interactions. frontiersin.org

Nucleic Acid Interactions: The positive charge of the lysine backbone can mediate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. Furthermore, the aromatic nicotinoyl group could potentially intercalate between the bases of a nucleic acid duplex or bind in the major or minor grooves. A study on other nicotinoyl-amino acid derivatives (NA-Leu-His and NA-Tyr-Tyr) demonstrated that they could bind to calf thymus DNA (ctDNA). researchgate.net The study found that the addition of other residues with aromatic (tyrosine) or imidazolyl (histidine) groups enhanced the binding affinity, suggesting that the nicotinoyl moiety's interaction is a key component of this binding. researchgate.net In vitro techniques like fluorescence spectroscopy, circular dichroism, or isothermal titration calorimetry could be employed to study and quantify the binding of N6-nicotinoyl-L-lysine to model proteins or DNA sequences.

Development of this compound-based Probes for Biochemical Research

Modified amino acids are frequently used as the foundation for chemical probes to study enzyme activity and identify protein-protein interactions. researchgate.netnih.gov this compound could be adapted for such purposes through several established strategies. The general principle involves incorporating the modified lysine into a peptide sequence recognized by a target enzyme, along with a reporter or reactive group. rsc.org

Table 2: Potential Strategies for Developing Biochemical Probes from N6-nicotinoyl-L-lysine
Probe TypePrinciple of OperationPotential Application
Fluorogenic ProbesA peptide containing N6-nicotinoyl-lysine is linked to a quenched fluorophore. Enzymatic removal of the nicotinoyl group triggers a chemical rearrangement that releases the fluorophore, causing a "turn-on" fluorescence signal. nih.govacs.orgHigh-throughput screening for sirtuin inhibitors or activators.
Photo-affinity ProbesA photo-reactive group (e.g., diazirine) is incorporated into a peptide probe containing N6-nicotinoyl-lysine. Upon binding to a "reader" protein that recognizes the nicotinoyl-lysine modification, UV irradiation triggers covalent cross-linking, allowing for identification of the binding partner. researchgate.netDiscovery of novel proteins that bind to or "read" this specific lysine modification.
Affinity-based ProbesThe probe contains a tag (e.g., biotin) in addition to the N6-nicotinoyl-lysine. This allows for the enrichment and pull-down of interacting enzymes or binding proteins from cell lysates for identification by mass spectrometry. researchgate.netIdentifying the full spectrum of enzymes (writers/erasers) and reader proteins associated with lysine nicotinoylation.

To create such a probe, this compound would first be incorporated into a peptide using solid-phase peptide synthesis. This peptide would be designed based on the known substrate sequence of a target enzyme, for example, a peptide from histone H3 for studying sirtuins. acs.org A reporter group (fluorophore, biotin) or a reactive group (photo cross-linker) would then be attached to the peptide. The resulting probe would be a powerful tool for in vitro biochemical assays to explore the largely unknown biology of lysine nicotinoylation. nih.gov

Emerging Research Applications and Future Academic Perspectives for N Boc N6 Nicotinoyl L Lysine

Development of Novel Analytical Methodologies for Complex Systems Utilizing the Compound

The unique structural features of N-Boc-N6-nicotinoyl-L-lysine present opportunities for the development of novel analytical methodologies. The nicotinoyl group, with its distinct spectroscopic and electrochemical properties, can serve as a handle for detection and quantification in complex biological and chemical systems.

Chromatographic and Spectroscopic Applications: The presence of the aromatic nicotinoyl moiety can enhance the ultraviolet (UV) absorbance of peptides and other molecules into which it is incorporated. This can improve the sensitivity of detection in high-performance liquid chromatography (HPLC) analysis. Furthermore, the pyridine (B92270) ring in the nicotinoyl group could be exploited as a fluorescent tag or quencher in the design of new analytical probes.

Electrochemical Sensing: The nicotinoyl group is electrochemically active, meaning it can be oxidized or reduced at a specific electrical potential. This property could be harnessed to develop sensitive electrochemical sensors for detecting the presence of molecules containing this compound. Such sensors could be valuable for real-time monitoring in various applications, from biomedical diagnostics to environmental analysis.

Mass Spectrometry: In the realm of mass spectrometry, the nicotinoyl group can influence the fragmentation patterns of peptides, potentially providing more detailed structural information during sequencing. The defined mass shift resulting from the incorporation of this compound can also be used for the precise identification and quantification of labeled molecules in complex mixtures.

Analytical TechniquePotential Application of this compound
High-Performance Liquid Chromatography (HPLC) Enhanced UV detection of labeled peptides and biomolecules.
Fluorescence Spectroscopy Development of fluorescent probes and sensors.
Electrochemical Methods Creation of selective electrochemical biosensors.
Mass Spectrometry Improved peptide sequencing and quantification.

Potential in Materials Science Research (e.g., self-assembling systems, supramolecular chemistry)

The amphiphilic nature and hydrogen bonding capabilities of this compound make it a promising building block for the construction of novel materials in the field of materials science, particularly in self-assembling systems and supramolecular chemistry.

The interplay of the hydrophobic Boc group, the hydrophilic carboxylic acid, and the hydrogen-bonding-capable nicotinoyl and amide groups can drive the spontaneous organization of molecules into well-defined nanostructures such as micelles, vesicles, or fibers. The nicotinoyl group, with its potential for π-π stacking interactions, can further contribute to the stability and order of these assemblies.

Research into lysine-based derivatives has demonstrated their ability to self-assemble into vesicles, indicating a potential for applications in drug delivery systems. While not specifically involving this compound, these findings suggest that the introduction of the nicotinoyl group could modulate these self-assembly properties, potentially leading to the formation of "smart" materials that respond to external stimuli such as pH or light.

Exploration of Unconventional Synthetic Methodologies and Catalytic Transformations

The synthesis of this compound itself typically involves standard peptide coupling reactions. However, the presence of the nicotinoyl group opens the door for exploring unconventional synthetic methodologies and catalytic transformations.

The pyridine ring of the nicotinoyl group can act as a ligand for transition metals, potentially enabling novel catalytic transformations on molecules containing this moiety. This could include metal-catalyzed cross-coupling reactions to further functionalize the nicotinoyl group or using the entire molecule as a chiral ligand in asymmetric catalysis.

Furthermore, research into the catalytic production of functional monomers from lysine (B10760008) for polymer synthesis is an active area. mdpi.comresearchgate.net While current methods focus on producing bulk chemicals like ε-caprolactam, future research could explore the use of biocatalytic or chemocatalytic routes to synthesize functionalized lysine derivatives like this compound in a more sustainable and efficient manner.

Integration of this compound into Advanced Chemical Biology Toolboxes for Mechanistic Studies

In the field of chemical biology, this compound has the potential to become a valuable tool for dissecting complex biological processes. Its structure allows it to be incorporated into peptides and proteins, where the nicotinoyl group can serve as a unique probe.

The nicotinoyl moiety is a bioisostere of other important chemical groups and can be used to probe protein-protein interactions or enzyme-substrate recognition. For instance, it can mimic post-translational modifications on lysine residues, helping to elucidate their role in cellular signaling and regulation. The site-specific incorporation of lysine derivatives into proteins is a powerful tool for studying these modifications. plos.org

The nicotinoyl group can also be used as a handle for bioconjugation, allowing for the attachment of other molecules such as fluorophores, drugs, or affinity tags. This enables the creation of sophisticated molecular probes for imaging, target identification, and studying the mechanism of action of bioactive molecules.

Uncharted Chemical Space and Future Derivatization Opportunities

The current research landscape for this compound is still in its early stages, leaving a vast chemical space to be explored. Future derivatization of this compound could lead to a wide array of new molecules with tailored properties and functions.

Modifications to the nicotinoyl ring, such as the introduction of different substituents, could fine-tune its electronic and steric properties, leading to improved binding affinities for biological targets or enhanced catalytic activities. The development of new protecting group strategies for the lysine backbone could also provide access to novel synthetic intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for N-Boc-N6-nicotinoyl-L-lysine to maximize yield and purity?

  • Methodology : The synthesis involves sequential protection of the lysine ε-amine with a nicotinoyl group and α-amine with a Boc group. Key steps include:

  • Nicotinoylation : React L-lysine with nicotinoyl chloride in alkaline conditions (e.g., NaHCO₃) to target the ε-amine .
  • Boc Protection : Use di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a catalytic base (e.g., DMAP) .
  • Purification : Employ reverse-phase HPLC or flash chromatography (C18 columns) with UV detection at 260 nm (nicotinoyl absorbance) to isolate the product. Purity (>97%) should be verified via HPLC and ¹H-NMR (e.g., Boc group δ ~1.4 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • ¹³C-NMR : Confirm Boc (δ ~80 ppm for quaternary carbon) and nicotinoyl (δ ~165 ppm for carbonyl) groups .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (e.g., C₁₉H₂₇ClN₂O₆: 414.87 Da) .
  • HPLC Retention Time : Compare with a certified reference standard under identical conditions (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

  • Methodology : Address variability through:

  • Standardized Assays : Use Bradford or Lowry assays ( ) to normalize protein concentrations in inhibition studies.
  • Control Experiments : Test compound stability under assay conditions (pH, temperature) via LC-MS to rule out degradation .
  • Meta-Analysis : Cross-reference studies using SciFinder to identify methodological differences (e.g., enzyme isoforms, substrate concentrations) .

Q. What are effective strategies for incorporating this compound into peptide chains without side reactions?

  • Methodology :

  • Selective Deprotection : Use TFA to remove the Boc group while retaining the acid-labile nicotinoyl moiety .
  • Coupling Agents : Employ HATU or DCC with HOBt to minimize racemization during solid-phase peptide synthesis .
  • Side-Chain Monitoring : Use MALDI-TOF MS to detect unintended modifications (e.g., nicotinoyl group migration) .

Q. How should researchers design experiments to assess the metabolic stability of this compound in cellular models?

  • Methodology :

  • Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolic fate via scintillation counting .
  • LC-MS/MS Quantification : Monitor intact compound and metabolites in cell lysates over time .
  • Enzyme Knockdown Models : Use siRNA targeting NAD⁺-dependent enzymes (e.g., sirtuins) to identify degradation pathways .

Q. What computational tools can predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to NAD⁺-binding pockets (e.g., PARPs) .
  • MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous environments .
  • QSAR Modeling : Train models on nicotinoyl derivatives to predict bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.